3-Bromo-4,5-difluorobenzyl alcohol
Overview
Description
3-Bromo-4,5-difluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4,5-difluorobenzyl alcohol can be synthesized from 3-bromo-4,5-difluorobenzaldehyde through a reduction reaction. The reduction can be carried out using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale reduction of the corresponding aldehyde using industrial-grade reducing agents and solvents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-Bromo-4,5-difluorobenzaldehyde or 3-Bromo-4,5-difluorobenzoic acid.
Reduction: 3-Bromo-4,5-difluorotoluene.
Substitution: 3-Azido-4,5-difluorobenzyl alcohol.
Scientific Research Applications
3-Bromo-4,5-difluorobenzyl alcohol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluorobenzyl alcohol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways such as signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4-difluorobenzyl alcohol
- 4-Bromo-2,6-difluorobenzyl alcohol
- 3-Chloro-4,5-difluorobenzyl alcohol
Uniqueness
3-Bromo-4,5-difluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement can lead to distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and fluorine atoms can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
Properties
IUPAC Name |
(3-bromo-4,5-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVRWDCPFDUENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294211 | |
Record name | 3-Bromo-4,5-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143502-71-9 | |
Record name | 3-Bromo-4,5-difluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143502-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4,5-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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